molecular formula C18H19N3O2S2 B6756899 N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide

N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide

Cat. No.: B6756899
M. Wt: 373.5 g/mol
InChI Key: BBQQVWWQOHIKQZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a morpholine ring, which is further substituted with a thiophene ring, making it a unique and potentially bioactive molecule.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-12-9-21(10-15(23-12)13-6-7-24-11-13)18(22)19-8-17-20-14-4-2-3-5-16(14)25-17/h2-7,11-12,15H,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQQVWWQOHIKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CSC=C2)C(=O)NCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-ylmethyl)-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide stands out due to its unique combination of benzothiazole, morpholine, and thiophene moieties, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

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